molecular formula C14H10F3N3O B10933942 1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol

1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol

Cat. No.: B10933942
M. Wt: 293.24 g/mol
InChI Key: OHDNJHMRIZHSHL-UHFFFAOYSA-N
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Description

1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a phenyl group, a methyl group, and a trifluoromethyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction times and temperatures, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its bioavailability and efficacy. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-6-ol is unique due to its combination of a pyrazolo[3,4-b]pyridine core with a phenyl, methyl, and trifluoromethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C14H10F3N3O

Molecular Weight

293.24 g/mol

IUPAC Name

3-methyl-1-phenyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C14H10F3N3O/c1-8-12-10(14(15,16)17)7-11(21)18-13(12)20(19-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,18,21)

InChI Key

OHDNJHMRIZHSHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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